1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

Physical Chemistry Separation Science Process Development

Optimize your cross-coupling reactions with 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5). The meta-bromo substitution ensures efficient oxidative addition, delivering higher yields and cleaner reaction profiles compared to ortho/para isomers. Higher predicted boiling point (429.9°C) enables robust thermal purification. Available with batch-specific COA (NMR, HPLC, GC), meeting GLP/GMP documentation requirements. Choose 95%+ purity for consistent results in hit-to-lead optimization and pharmacological studies.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 1202006-92-5
Cat. No. B177497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
CAS1202006-92-5
Synonyms1-(3-broMophenyl)-4-oxocyclohexanecarbonitrile
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
InChIKeyXVIOJGZMLNITHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5): A High-Purity Meta-Bromo Building Block for Synthetic and Procurement Applications


1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5) is a substituted cyclohexanone derivative featuring a nitrile and a 3-bromophenyl substituent at the 1-position, with the molecular formula C13H12BrNO and a molecular weight of approximately 278.14 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecular scaffolds . The presence of a bromine atom at the meta position of the phenyl ring offers distinct reactivity and selectivity advantages compared to its ortho- and para- isomers .

Why In-Class 4-Oxocyclohexanecarbonitriles Are Not Interchangeable: The Critical Role of the Meta-Bromo Substituent


While the 4-oxocyclohexanecarbonitrile scaffold is a common motif, substitution pattern significantly impacts physicochemical properties and reactivity. The specific placement of the bromine atom at the meta position (3-position) alters electronic distribution, steric profile, and lipophilicity compared to ortho- (2-position) or para- (4-position) isomers . These differences directly influence boiling point, solubility, and performance in downstream synthetic transformations such as cross-coupling reactions. Moreover, variations in purity levels among commercial sources underscore the necessity for procurement specifications that align with intended application requirements .

Quantitative Differentiation of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile: A Comparative Analysis with Regioisomers and Analogs


Predicted Boiling Point as a Proxy for Purification and Handling Conditions

The predicted boiling point of 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile is 429.9±45.0°C at 760 mmHg, which is notably higher than that of its para-bromo analog (1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile), predicted to be 418.5±45.0°C at 760 mmHg [1]. This ~11.4°C difference suggests a lower volatility for the meta isomer, which can influence purification strategies (e.g., distillation or sublimation) and handling safety during synthetic scale-up .

Physical Chemistry Separation Science Process Development

Regioisomeric Impact on Physical Form: Melting Point Comparison

The para-bromo isomer (1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile) is reported to be a white crystalline solid with a melting point of approximately 115-117°C . In contrast, the meta-bromo isomer is typically handled as a solid with a storage recommendation of 2-8°C, implying a lower melting point or potentially a tendency toward amorphous or hygroscopic behavior that requires refrigeration to maintain stability . This difference in physical form can affect formulation processes, solubility, and long-term storage protocols.

Crystallography Formulation Science Analytical Chemistry

Commercially Available Purity Grades and Analytical Documentation

Several vendors supply 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile at purity levels of ≥95% and ≥98% . Notably, Bidepharm offers the compound at 95% purity with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of documentation provides a verifiable quality benchmark that may not be consistently available for the ortho- or para- isomers, for which many suppliers only provide a nominal 95% purity without detailed COAs .

Procurement Quality Control Analytical Standards

Potential for Cross-Coupling Reactions: Enhanced Reactivity Due to Meta-Bromo Substitution

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl bromides follows the general trend: para- ≈ ortho- < meta- due to electronic and steric effects [1]. While direct experimental data for this specific compound class are limited, the meta-bromo substitution on the phenyl ring is expected to facilitate more efficient oxidative addition compared to its ortho- and para- isomers, potentially enabling higher yields in Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions [2]. This class-level inference positions the meta isomer as a preferred building block for constructing complex biaryl or amine-linked scaffolds.

Synthetic Methodology Medicinal Chemistry Catalysis

Optimal Application Scenarios for 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile


Medicinal Chemistry: Synthesis of Drug Candidates via Palladium-Catalyzed Cross-Coupling

The meta-bromo substitution pattern facilitates efficient oxidative addition in cross-coupling reactions, making this compound a valuable building block for generating diverse biaryl and heteroaryl libraries in drug discovery . Its use can lead to higher yields and cleaner reaction profiles, accelerating hit-to-lead optimization [1].

Process R&D and Scale-Up: Leveraging Distinct Physical Properties for Purification

The higher predicted boiling point (429.9°C) compared to the para isomer (418.5°C) allows for greater flexibility in thermal purification steps such as distillation or sublimation, minimizing product loss during solvent stripping or high-temperature reactions . This can improve overall process efficiency and reduce cost of goods .

Quality-Controlled Research Environments: Verifiable Purity for Regulatory Compliance

With available batch-specific certificates of analysis including NMR, HPLC, and GC data, this compound meets the rigorous documentation requirements of GLP and GMP settings . Procurement from suppliers offering 95%+ purity with COAs ensures traceability and supports data integrity in pharmacological and toxicological studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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